N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the tetrahydrothiophene group, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially make the compound polar, which would influence its solubility in different solvents .Scientific Research Applications
Crystal Structure Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a related compound, was synthesized and its crystal structure was analyzed using X-ray diffraction. This study provides insights into the structural properties of similar compounds, which can be crucial for understanding their chemical behavior and potential applications in various scientific fields (Prabhuswamy et al., 2016).
Molecular Interaction Studies
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a structurally similar compound, explored its molecular interactions with the CB1 cannabinoid receptor. This study offers valuable insights into the binding mechanisms of similar pyrazole derivatives, which could be relevant for drug design and development (Shim et al., 2002).
Anticancer Research
A series of analogues, including 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide, were synthesized and tested for anticancer activity. This research provides a basis for understanding how similar pyrazole derivatives might be used in cancer treatment, with specific compounds showing high activity against certain cancer cell lines (Ahsan, 2012).
Antibacterial Agents
The synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents were studied. Some compounds in this series displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications of similar compounds in antibacterial therapies (Palkar et al., 2017).
Neuroprotection and Anticonvulsant Activities
A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated for their anticonvulsant and neuroprotective activities. Some of these compounds showed significant activity in seizure models, highlighting the potential of similar pyrazole derivatives in treating neurological disorders (Ahsan et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-18-7-6-14(12-19(18)29-2)8-10-22-21(25)20-16-4-3-5-17(16)23-24(20)15-9-11-30(26,27)13-15/h6-7,12,15H,3-5,8-11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZLXQDGBXXAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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